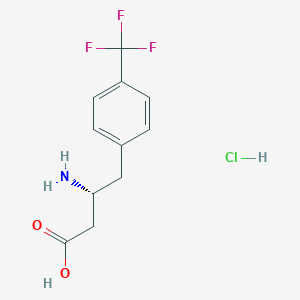

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

描述

“(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride” (CAS: 332061-83-3) is a chiral β-amino acid derivative with a trifluoromethyl (-CF₃) substituent at the para position of its phenyl ring. Its molecular formula is C₁₁H₁₃ClF₃NO₂, and it has a molecular weight of 283.67 g/mol . The compound is typically stored under dry conditions at room temperature, reflecting its moderate stability . The trifluoromethyl group confers unique electronic and steric properties, making this compound of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators where fluorine substitution enhances metabolic stability and binding affinity.

属性

IUPAC Name |

(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGEGKCWDZYHR-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-83-3 | |

| Record name | Benzenebutanoic acid, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the asymmetric reductive amination of a suitable precursor. One common method includes the use of ®-selective ω-transaminase enzymes, which catalyze the reductive amination of carbonyl compounds to produce chiral amines . The reaction conditions often involve mild temperatures and the presence of pyridoxal-5-phosphate (PLP) as a cofactor.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, leveraging the high enantioselectivity and efficiency of engineered ω-transaminase enzymes. These processes are designed to be environmentally friendly and economically viable, ensuring high yields and purity of the final product .

化学反应分析

Types of Reactions

®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

- This compound is being explored for its potential therapeutic effects, particularly in drug development. Research indicates that it may interact with neurotransmitter receptors, potentially affecting serotonin uptake and influencing mood disorders. The trifluoromethyl group has been linked to enhanced potency in inhibiting serotonin reuptake compared to non-fluorinated analogs.

Inhibitory Activity:

- Studies have shown that (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride exhibits inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This property positions it as a candidate for research related to type 2 diabetes, as DPP-4 inhibitors are commonly utilized in treating this condition.

Neuropharmacological Research

Interaction with GABA Receptors:

- The compound has demonstrated competitive antagonism of insect GABA receptors, suggesting its utility in neuropharmacological studies . Its ability to modulate GABA receptor activity can provide insights into the mechanisms of action for various neuroactive substances.

Case Study: Serotonin Reuptake Inhibition

- A study investigating the structure-activity relationship found that this compound exhibited significantly higher potency in inhibiting serotonin uptake compared to its non-fluorinated counterparts. This enhancement was attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the binding interaction with the serotonin transporter.

Biological Applications

Biological Interactions:

- The compound's stability and lipophilicity make it useful for studying biological processes and interactions. Its ability to penetrate biological membranes allows it to interact with various molecular targets, influencing biochemical pathways.

Metabolic Disorders:

- Research highlights the compound's potential in treating metabolic disorders through its inhibitory effects on key metabolic enzymes, suggesting a role in modulating metabolic pathways dysregulated in conditions like obesity and diabetes.

Industrial Applications

Agrochemicals:

- Due to its enhanced properties, this compound is also utilized in the production of agrochemicals. Its chemical structure allows for improved efficacy and stability in agricultural applications.

Materials Science:

- The compound's unique properties make it suitable for various applications in materials science, where it can be used as a building block for synthesizing complex molecules with desirable characteristics.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development and therapeutic effects | Potential serotonin reuptake inhibition; DPP-4 inhibition for type 2 diabetes research |

| Neuropharmacology | Interaction with GABA receptors | Competitive antagonism observed; insights into neuroactive substances |

| Biological Research | Study of biological processes and interactions | Enhanced penetration of biological membranes; modulation of metabolic pathways |

| Industrial Applications | Production of agrochemicals and materials | Improved efficacy and stability; used as a building block for complex molecules |

作用机制

The mechanism of action of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzyme activity or receptor signaling pathways, resulting in therapeutic outcomes .

相似化合物的比较

Comparison with Similar Compounds

Substituent-Driven Structural Variations

生物活性

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral amino acid derivative notable for its unique trifluoromethyl group, which significantly influences its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₁₂ClF₃N₁O₂

- Molecular Weight : Approximately 283.67 g/mol

- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and stability, facilitating membrane penetration and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as a modulator or inhibitor of various enzymes, potentially influencing metabolic pathways. For example, it has been studied as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism .

- GABA Transporters : Recent studies indicate that this compound may interact with GABA transporters (mGAT1 and mGAT4), which are critical in regulating neurotransmission and have implications in neuropathic pain management .

Pharmacological Applications

- Antinociceptive Properties : Research has shown that compounds structurally similar to (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid can exhibit antinociceptive effects in rodent models of neuropathic pain .

- Potential in Diabetes Management : As a DPP-IV inhibitor, it may play a role in managing Type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₂ClF₃N₁O₂ | Trifluoromethyl group enhances lipophilicity | Inhibitor of DPP-IV, interacts with GABA transporters |

| (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride | C₁₁H₁₂ClF₃N₁O₂ | Enantiomer variation affects activity | Potentially different pharmacological effects |

| (R)-3-Amino-4-(3-trifluoromethylphenyl)butanoic acid hydrochloride | C₁₁H₁₂ClF₃N₁O₂ | Different trifluoromethyl position | Similar enzyme inhibition potential |

Case Studies and Research Findings

- Study on GABA Transporters : A recent study evaluated the activity of functionalized amino acids as inhibitors of GABA uptake. The results indicated that certain derivatives showed significant inhibitory potency against mGAT1 and mGAT4, suggesting potential applications in treating neuropathic pain .

- DPP-IV Inhibition Research : The compound has been investigated for its role as a DPP-IV inhibitor, which is crucial for glucose homeostasis. The findings demonstrated that similar compounds could effectively reduce blood glucose levels in diabetic models .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride, and how are chiral centers preserved during synthesis?

- Methodology : The synthesis typically involves enantioselective strategies to preserve the (R)-configuration. A common approach uses tert-butyloxycarbonyl (t-Boc) protection for the amine group during intermediate steps, followed by acidic deprotection (e.g., trifluoroacetic acid, TFA) to yield the final hydrochloride salt . For example, Boc-protected analogs like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are synthesized with ≥99% enantiomeric excess (EE), validated via chiral HPLC . Key steps include asymmetric catalysis or resolution using chiral auxiliaries, as seen in related fluorophenyl-substituted amino acid derivatives .

Q. Which purification techniques are most effective for isolating this compound, and how is purity validated?

- Methodology : Recrystallization and reverse-phase HPLC are standard methods. For instance, analogs such as 4-(trifluoromethyl)phenylacetic acid are purified via recrystallization (mp 79–81°C), while HPLC with >95.0% purity is used for final validation . Melting point analysis (e.g., 188–191°C for structurally similar hydrochlorides) and spectroscopic techniques (NMR, MS) confirm identity and purity .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional groups are critical for these calculations?

- Methodology : Hybrid functionals like B3LYP, which incorporate exact exchange terms, are critical for accurate thermochemical predictions of trifluoromethyl-containing compounds. The trifluoromethyl group’s electron-withdrawing effects significantly influence the molecule’s electrostatic potential and dipole moment, requiring gradient-corrected exchange-correlation functionals for precise modeling . Computational studies on similar systems (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid) highlight the importance of including exact-exchange data to minimize deviations (<2.4 kcal/mol in energy calculations) .

Q. What analytical strategies are employed to resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodology : Discrepancies in NMR or IR spectra are addressed by cross-verifying synthetic intermediates (e.g., Boc-protected precursors) and optimizing computational parameters. For example, trifluoroacetic anhydride (TFAA) used in deprotection steps may introduce artifacts; thus, control experiments with alternative reagents (e.g., thionyl chloride) are recommended . X-ray crystallography of analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C) provides structural benchmarks to validate DFT-optimized geometries .

Q. What methodologies are used to determine the enantiomeric excess of this compound, and how do different chromatographic conditions affect resolution?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases. For example, Boc-protected derivatives exhibit specific rotations (e.g., +13.5° to +17.5°), correlating with ≥99% EE . Adjusting column temperature (e.g., 25°C vs. 40°C) and mobile phase polarity can enhance peak separation for hydrochloride salts, as demonstrated in sitagliptin impurity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。